1-Propyl-1h-benzimidazole

Description

Contextualization within Benzimidazole (B57391) Heterocyclic Chemistry

Benzimidazole is an aromatic, heterocyclic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. wikipedia.orgnih.gov This bicyclic structure can be viewed as a structural isostere of naturally occurring nucleotides, which allows it to interact readily with biological macromolecules. researchgate.net The chemistry of benzimidazoles is rich and varied, stemming from the presence of two nitrogen atoms in the five-membered imidazole ring. These nitrogen atoms impart both acidic and basic characteristics to the molecule. ijdrt.com The imino (-NH) proton can be deprotonated by strong bases, while the pyridine-like nitrogen can be protonated by acids. wikipedia.org

The synthesis of the benzimidazole core typically involves the condensation of o-phenylenediamine (B120857) with various carbonyl-containing compounds, such as carboxylic acids or aldehydes. ijdrt.com This fundamental reaction has been adapted and refined over the years to produce a vast library of substituted benzimidazoles. The substitution can occur at various positions on both the benzene and imidazole rings, leading to a diverse array of derivatives with distinct properties.

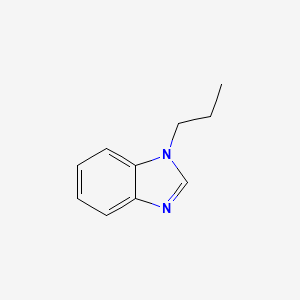

1-Propyl-1H-benzimidazole is a specific derivative where a propyl group is attached to one of the nitrogen atoms of the imidazole ring. This N-alkylation significantly influences the compound's physical and chemical properties, including its solubility, lipophilicity, and reactivity. The presence of the propyl group can also sterically hinder certain reactions while promoting others, making it a subject of interest for synthetic chemists exploring the structure-activity relationships of benzimidazole derivatives.

General Significance of Benzimidazole Scaffolds in Research

The benzimidazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry and drug discovery. nih.govnih.gov This designation is attributed to its ability to bind to a wide range of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net The versatility of the benzimidazole nucleus is due to its unique physicochemical properties, including its capacity for hydrogen bonding, π-π stacking interactions, and hydrophobic interactions. nih.gov

These interactions enable benzimidazole derivatives to effectively bind with various enzymes and receptors in the body. Consequently, compounds containing the benzimidazole core have been developed as therapeutic agents for a multitude of conditions. The wide-ranging applications of benzimidazole derivatives underscore the immense importance of this heterocyclic system in modern pharmaceutical research. nih.gov

The significance of the benzimidazole scaffold extends beyond medicinal chemistry into materials science. The electron-rich nature and structural rigidity of the benzimidazole ring system make it a valuable component in the design of organic light-emitting diodes (OLEDs), polymers, and other functional materials. researchgate.netcolab.ws

Scope and Research Focus on this compound

Research on this compound, while more specific than the broader field of benzimidazole chemistry, is multifaceted. A primary area of investigation involves its synthesis and the exploration of its chemical reactivity. Researchers are interested in developing efficient and environmentally friendly methods for its preparation and in understanding how the N-propyl group influences the chemical behavior of the benzimidazole ring.

Another significant research focus is the exploration of the biological activities of this compound and its further substituted derivatives. While the parent compound itself may exhibit certain biological effects, it more commonly serves as a key intermediate or building block for the synthesis of more complex molecules with targeted pharmacological properties. For instance, studies have reported the synthesis of various derivatives of this compound that have been evaluated for their potential biological activities. nih.gov

Furthermore, the physical properties of this compound, such as its solid-state behavior, are also a subject of academic inquiry. For example, the related compound 2-Propyl-1H-benzimidazole has been shown to exhibit interesting polymorphic behavior and supramolecular chirality in the solid state, prompting investigations into the crystallization and conformational properties of such N-alkylated benzimidazoles. researchgate.netacs.org

Interactive Data Tables

Below are interactive tables summarizing some of the key properties and identifiers for this compound.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H12N2 | nih.gov |

| Molecular Weight | 160.22 g/mol | nih.gov |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 7665-66-9 | chemspider.com |

| PubChem CID | 738769 | nih.gov |

| ChemSpider ID | 612713 | chemspider.com |

| InChI Key | LZUVIELFLONRSS-UHFFFAOYSA-N | chemspider.com |

| SMILES | CCCN1C=NC2=CC=CC=C12 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-8-11-9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUVIELFLONRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353376 | |

| Record name | 1-propyl-1h-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7665-66-9 | |

| Record name | 1-propyl-1h-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 Propyl 1h Benzimidazole and Its Derivatives

Classical and Conventional Synthetic Routes for Benzimidazoles

The foundational methods for constructing the benzimidazole (B57391) ring system were established over a century ago and continue to be relevant. These routes typically involve the condensation of an o-phenylenediamine (B120857) precursor with a one-carbon electrophile.

Phillips-Ladenburg Reaction: Condensation of 1,2-Diaminobenzenes with Carboxylic Acids

The Phillips-Ladenburg reaction is a cornerstone of benzimidazole synthesis, involving the condensation of 1,2-diaminobenzenes with carboxylic acids under acidic conditions and often at elevated temperatures. google.comacademiascience.org This method, first reported by Ladenburg in 1875 and later refined by M.A. Phillips, typically utilizes a mineral acid like aqueous hydrochloric acid. google.comcolab.ws The reaction proceeds via the formation of an amide intermediate, which then undergoes cyclodehydration to form the benzimidazole ring. smolecule.com

To synthesize 1-propyl-1H-benzimidazole using this method, one could theoretically start with N-propyl-1,2-phenylenediamine and condense it with formic acid. However, a more common approach involves a two-step process: first, the synthesis of the parent benzimidazole from o-phenylenediamine, followed by N-alkylation with a propyl halide. The classical Phillips-Ladenburg reaction is often limited by harsh conditions, such as high temperatures (250°C to 300°C) and low yields, which has prompted the development of variations. semanticscholar.org For instance, using polyphosphoric acid (PPA) as both a solvent and dehydrating agent at temperatures between 100-200°C is a common modification. smolecule.com

Weidenhagen Reaction: Interaction of ortho-Phenylenediamine with Aldehydes and Ketones

The Weidenhagen reaction provides an alternative classical route, based on the interaction of ortho-phenylenediamine with aldehydes or ketones. academiascience.orgsemanticscholar.org The initial condensation forms a Schiff base, which then cyclizes to a benzimidazoline intermediate. This intermediate must be subsequently oxidized to yield the aromatic benzimidazole ring. google.com Oxidizing agents such as copper (II) acetate (B1210297) are often employed. semanticscholar.orgorientjchem.org

A significant drawback of this method is the potential formation of inseparable mixtures of 1,2-disubstituted benzimidazoles alongside the desired 2-monosubstituted products. google.com Modern modifications of the Weidenhagen reaction often incorporate catalysts to improve efficiency and yield under milder conditions. For example, a good yield of benzimidazole derivatives can be obtained from the condensation of o-phenylenediamine with an aldehyde at ambient temperature in methanol (B129727) using Cu(OH)₂ as a catalyst. semanticscholar.org

Mamedov Heterocycle Rearrangement for 2-Heteroaryl-Substituted Benzimidazoles

A more specialized pathway is the Mamedov heterocycle rearrangement, which is an acid-catalyzed transformation of quinoxalinone derivatives into 2-heteroaryl-substituted benzimidazoles. semanticscholar.orgresearchgate.netarabjchem.orggoogle.com This reaction involves the rearrangement of quinoxalinones in the presence of N- or C-nucleophiles. arabjchem.orggoogle.com For example, refluxing alkanoyl(aroyl)quinoxalin-2(1H)-ones with 4,5-diamino-6-hydroxy-2-mercaptopyrimidine in n-butanol with sulfuric acid present yields 7-(benzimidazol-2-yl)thioxolumazine derivatives. iajps.com While this method is powerful for creating complex, specifically 2-heteroaryl-substituted benzimidazoles, it is generally not the primary route for simple alkyl-substituted compounds like this compound.

Modern and Catalytic Synthetic Approaches

To overcome the limitations of classical methods, numerous modern synthetic strategies have been developed. These approaches often feature milder reaction conditions, higher yields, greater functional group tolerance, and improved efficiency through catalytic and one-pot procedures.

Metal-Catalyzed Condensation Reactions (e.g., Lanthanum Chloride Catalysis)

Metal catalysts have become instrumental in the synthesis of benzimidazoles. nih.gov Transition metals facilitate key bond-forming steps, allowing reactions to proceed under more benign conditions. Lanthanum chloride (LaCl₃) has been identified as a novel and efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and a wide variety of aldehydes. nih.govnih.govarabjchem.org The reactions are typically carried out at room temperature in a solvent like acetonitrile (B52724), using a catalytic amount (e.g., 10 mol%) of LaCl₃. nih.govnih.govresearchgate.net This method is valued for its mild conditions, easy product isolation, and good to excellent yields, generally ranging from 85% to 95%. semanticscholar.orgnih.gov

Other metal catalysts have also been successfully employed. Copper (II) hydroxide (B78521) has been used as an efficient solid catalyst, and copper triflate in aqueous media has also been shown to be effective. semanticscholar.orgresearchgate.net Magnetically recoverable catalysts, such as chromium-doped Ni-Cu-Zn spinel ferrites, offer the advantage of easy separation and reusability, aligning with the principles of green chemistry. scispace.com

| Catalyst | Reactants | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|---|

| Lanthanum Chloride (LaCl₃) | o-Phenylenediamine, Aldehydes | Acetonitrile | Room Temp | 85-95% | nih.gov, semanticscholar.org |

| Copper (II) Hydroxide (Cu(OH)₂) | o-Phenylenediamine, Aldehydes | Methanol | Room Temp | 84-99% | semanticscholar.org |

| Cr³⁺ doped Ni-Cu-Zn Spinel Ferrite (B1171679) | o-Phenylenediamine, Aldehydes | Ethanol | Room Temp | High | scispace.com |

| Copper Triflate (Cu(OTf)₂) | o-Phenylenediamine, Aldehydes | Water | Reflux | High | researchgate.net |

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) represent a significant advance in synthetic efficiency, reducing the number of separate operational steps, saving time, and minimizing waste. semanticscholar.orgtcichemicals.com Several one-pot methods for the synthesis of this compound derivatives have been reported.

A notable example is the 'one-pot' nitro reductive cyclization. In this strategy, a substituted nitroaniline is reacted with an aldehyde in the presence of a reducing agent. For instance, 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide was synthesized by heating N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde (B141060) and sodium dithionite (B78146) (Na₂S₂O₄) as the reductive cyclizing agent in DMSO. semanticscholar.orgmdpi.com This approach is highly efficient, combining the reduction of the nitro group and the subsequent cyclization with the aldehyde into a single, smooth operation. mdpi.comnih.gov

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing portions of all reactants, are particularly powerful for generating chemical diversity. tcichemicals.comnih.gov A copper-catalyzed three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) provides an efficient route to benzimidazoles. organic-chemistry.org These modern strategies offer rapid and efficient access to complex benzimidazole structures that would be cumbersome to synthesize using traditional, stepwise methods. scispace.comresearchgate.net

| Reaction Name | Key Reactants | Key Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Nitro Reductive Cyclization | Substituted nitroaniline, Aldehyde | Sodium Dithionite | 1,2-Disubstituted Benzimidazoles | nih.gov, mdpi.com |

| Three-Component Cascade | o-Aminoaniline, Terminal Alkyne, Sulfonyl Azide | - | Functionalized Benzimidazoles | organic-chemistry.org |

| Three-Component Reaction | 2-Haloaniline, Aldehyde, Sodium Azide | Copper(I) Chloride (CuCl) | 2-Substituted Benzimidazoles | organic-chemistry.org |

Heterogeneous Catalysis in Benzimidazole Synthesis

The development of heterogeneous catalysts has revolutionized the synthesis of benzimidazoles, offering advantages such as ease of separation, reusability, and reduced environmental impact. These catalysts are pivotal in the condensation reaction of o-phenylenediamines with aldehydes or their equivalents, a fundamental step in forming the benzimidazole core.

Engineered Metal Oxide Catalysts (e.g., MgO@DFNS)

Engineered metal oxide catalysts represent a class of highly efficient and sustainable materials for organic synthesis. A notable example is magnesium oxide supported on dendritic fibrous nanosilica (MgO@DFNS). This novel catalyst has been successfully employed in the one-pot synthesis of 2-substituted benzimidazole derivatives. Current time information in Bangalore, IN.researchgate.net The reaction, typically a condensation of o-phenylenediamine with various aldehydes, proceeds under ambient temperature, showcasing the catalyst's high efficiency. Current time information in Bangalore, IN.researchgate.net

The MgO@DFNS catalyst provides a clean reaction profile with excellent yields in shorter time frames, aligning with the principles of green chemistry. Current time information in Bangalore, IN. Its physio-chemical properties, confirmed through various characterization techniques, underpin its robust performance. researchgate.net A significant advantage of MgO@DFNS is its recyclability; it can be recovered and reused for up to six cycles without a noticeable decline in its morphology or catalytic activity, highlighting its potential for industrial-scale applications. Current time information in Bangalore, IN.x-mol.com

Table 1: Performance of MgO@DFNS in Benzimidazole Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Engineered MgO on Dendritic Fibrous Nanosilica (MgO@DFNS) | Current time information in Bangalore, IN.researchgate.net |

| Reaction | Condensation of o-phenylenediamine and aldehydes | Current time information in Bangalore, IN. |

| Conditions | Ambient temperature | researchgate.net |

| Advantages | Eco-friendly, easy work-up, high selectivity, excellent yields | Current time information in Bangalore, IN. |

| Reusability | Up to 6 cycles without significant loss of activity | Current time information in Bangalore, IN.x-mol.com |

Nanoparticle-Based Catalysts (e.g., ZnO, Cobalt Ferrite)

Nanoparticle-based catalysts have emerged as powerful tools in organic synthesis due to their high surface-area-to-volume ratio and unique electronic properties. Zinc oxide (ZnO) and cobalt ferrite (CoFe2O4) nanoparticles are prominent examples used in benzimidazole synthesis.

ZnO nanoparticles have been utilized as a recyclable catalyst in a convenient, solvent-free ball-milling strategy for synthesizing benzimidazole derivatives. nih.gov This mechanochemical approach is environmentally friendly and highly efficient, even on a multi-gram scale, offering easy product isolation. nih.govorganic-chemistry.org

Cobalt ferrite (CoFe2O4) nanoparticles, particularly as a magnetically separable heterogeneous catalyst, have been effectively used in the mechanochemical synthesis of 2-aryl benzimidazoles. organic-chemistry.orgdoi.org This method involves the ball-mill grinding of o-phenylenediamines with aromatic aldehydes. doi.org The magnetic nature of the CoFe2O4 nanoparticles allows for their easy recovery and reuse for several cycles with negligible loss in catalytic effect, making the process both economical and sustainable. doi.org Modifications, such as silica-modified cobalt ferrite nanoparticles (SiO2/CoFe2O4), have also been explored, demonstrating similar high efficiency. doi.org

Table 2: Nanoparticle-Based Catalysts in Benzimidazole Synthesis

| Catalyst | Synthetic Method | Key Features | References |

|---|---|---|---|

| ZnO Nanoparticles | Ball-milling, solvent-free | Environmentally friendly, high efficiency, easy isolation | nih.govorganic-chemistry.org |

| Cobalt Ferrite (CoFe2O4) NPs | Mechanochemical (ball-milling) | Magnetically recyclable, efficient, reusable | organic-chemistry.orgdoi.org |

| SiO2/CoFe2O4 NPs | Condensation of aldehydes and o-phenylenediamines | Magnetically recyclable, high efficiency | doi.org |

Supported Catalysts and Ionic Liquid Systems (e.g., MCM-41@PDCA-Ni, Ru@PsIL, H2SO4@HTC(II), Al2O3/CuI/PANI nanocomposite)

Supported catalysts, where an active catalytic species is anchored to a solid support, and ionic liquid systems offer enhanced stability, recovery, and reusability.

A Nickel(II) complex immobilized on MCM-41 (MCM-41@PDCA-Ni) serves as a reusable heterogeneous catalyst for the synthesis of benzimidazoles. researchgate.net It effectively catalyzes the coupling reaction of substituted benzaldehydes with o-phenylenediamine, tolerating both electron-withdrawing and electron-donating groups. The catalyst can be recovered and reused for five cycles without significant loss in efficiency. researchgate.net

Ruthenium nanoparticles supported on a poly-ionic liquid (Ru@PsIL) have been used to catalyze the synthesis of benzimidazoles from carbon dioxide and dimethylamine (B145610) borane (B79455) (DMAB). ablesci.comtandfonline.comrsc.org This innovative approach utilizes CO2 as a C1 source for the formation of the benzimidazole core. tandfonline.com

A carbon-based solid acid catalyst, designated as H2SO4@HTC(II), prepared by treating hydrothermally carbonized glucose with sulfuric acid, has been used for the one-pot synthesis of 2-substituted benzimidazoles. nih.govtandfonline.com This method involves the condensation of o-phenylenediamine with various aldehydes under mild conditions, yielding products in moderate to excellent yields. nih.govtandfonline.com

Furthermore, an Al2O3/CuI/PANI nanocomposite has been reported as an efficient catalyst for the synthesis of benzimidazole derivatives. chemicalbook.com This catalyst facilitates the reaction between o-phenylenediamine and aldehydes under mild conditions, producing a series of products in excellent yields and allowing for easy recovery and reuse for up to five cycles. chemicalbook.com

Solvent-Free and Green Chemistry Protocols

Adherence to green chemistry principles is a major focus in modern synthetic chemistry. For benzimidazole synthesis, this often involves minimizing or eliminating the use of hazardous solvents.

Solvent-free methods, such as grinding o-phenylenediamine with an organic acid or aldehyde followed by heating, have been developed for the efficient, one-pot synthesis of benzimidazole derivatives. tandfonline.com These methods boast excellent atom economy, reduced reaction times, and high yields. tandfonline.com

The use of recyclable catalysts like ZnO nanoparticles under solvent-free ball-milling conditions further enhances the green credentials of the synthesis. nih.gov Microwave irradiation in solvent-free conditions, often using a solid support like Montmorillonite K10 clay, is another effective green protocol for obtaining benzimidazoles. tandfonline.com These sustainable approaches not only reduce environmental impact but also often simplify work-up procedures and lower operational costs. rsc.org

Functionalization Strategies and Derivatization of the this compound Core

Once the this compound core is synthesized, its further functionalization is crucial for tuning its properties for specific applications. This is typically achieved through reactions on the benzimidazole ring system.

Electrophilic Substitution Reactions on the Benzimidazole Ring

The benzimidazole ring system possesses distinct electronic characteristics that dictate its reactivity towards electrophiles. The benzene (B151609) part of the molecule (positions 4, 5, 6, and 7) is π-excessive, making it susceptible to electrophilic substitution reactions. The nitrogen at position 3 (N3) is pyridine-like and basic, while the nitrogen at position 1 (N1), bearing the propyl group, is pyrrole-like.

Electrophilic substitution, such as nitration or halogenation, will preferentially occur at the 4, 5, 6, or 7-positions of the benzene ring. The exact position of substitution is influenced by the reaction conditions and the electronic nature of any existing substituents on the benzene ring. The presence of the N-propyl group can also influence the regioselectivity of these reactions. Furthermore, while the N1 position is already alkylated with a propyl group, the N3 nitrogen can still react with electrophiles, such as in alkylation reactions with alkyl halides under more rigorous conditions, to form 1,3-dialkylbenzimidazolium salts. This reactivity allows for the synthesis of a diverse library of this compound derivatives with varied electronic and steric properties.

N-Alkylation and C-2 Substitution Techniques

The introduction of substituents at the N-1 and C-2 positions of the benzimidazole scaffold is crucial for tuning its chemical and biological properties. acs.org These positions are primary targets for modification, with N-1 alkylation often influencing lipophilicity and chemotherapeutic efficacy, while C-2 substitution directly impacts the molecule's interaction with biological targets. nih.gov

A primary and widely used method for the synthesis of this compound is the N-alkylation of the parent benzimidazole ring. This nucleophilic substitution reaction typically involves the deprotonation of the benzimidazole N-H proton with a base, followed by reaction with a propyl halide. A common procedure involves using potassium hydroxide (KOH) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), followed by the dropwise addition of propyl bromide. nih.gov The reaction is often exothermic and proceeds efficiently at room temperature. The success of the N-alkylation is confirmed through spectroscopic methods like NMR, where a characteristic downfield shift of the propyl group's alpha-methylene protons is observed upon attachment to the nitrogen atom. nih.gov

Alternative conditions have been developed to enhance efficiency and sustainability. One such method employs an aqueous medium with sodium dodecyl sulfate (B86663) (SDS) and a base. lookchem.com This approach is advantageous as it avoids volatile organic solvents and can accelerate the reaction rate, providing high yields in a shorter time. For less reactive alkyl halides, moderate heating (55-60°C) may be required. lookchem.comresearchgate.net

Phase-transfer catalysis offers another effective route. For instance, the reaction of a C-2 functionalized benzimidazole with n-propyl bromide can be carried out in the presence of powdered sodium hydroxide (NaOH) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. google.com This method facilitates the reaction between the aqueous or solid base and the organic-soluble benzimidazole substrate, leading to good yields of the N-propylated product. google.com

C-2 substitution can be achieved either before or after N-alkylation. A prevalent strategy involves the condensation of an N-substituted o-phenylenediamine with an aldehyde or carboxylic acid. To synthesize a 2-substituted-1-propyl-1H-benzimidazole, N-propyl-o-phenylenediamine is reacted with a suitable aldehyde. This condensation is often catalyzed by an acid or an oxidizing agent.

Alternatively, a pre-formed 2-substituted benzimidazole can undergo N-alkylation as described above. The synthesis of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives often starts with the condensation of o-phenylenediamine with various aromatic aldehydes to produce 2-(substituted phenyl)-1H-benzimidazoles. nih.gov These intermediates are then subjected to N-alkylation with a propyl halide to yield the final products. nih.gov The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern.

Interactive Table: N-Alkylation and C-2 Substitution Methods

| Product | Starting Materials | Reagents & Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-Propylbenzimidazole | Benzimidazole, Propyl bromide | KOH, DMSO, Room Temperature | Not specified | nih.gov |

| tris(1-n-propyl-(2-benzimidazolyl-)methyl)amine | tris(2-(benzimidazolyl-)methyl)amine, n-Propyl bromide | NaOH, Tetrabutylammonium bromide, 70-75°C | 75% | google.com |

| N-Alkylated Benzimidazoles | Benzimidazole, Alkyl halides | NaOH, SDS, Water, 55-60°C | 78-96% | lookchem.com |

| N-Alkylated-2-(substituted phenyl)-1H-benzimidazoles | 2-(Substituted phenyl)-1H-benzimidazole, C3-C7 bromide | Room Temperature | Not specified | nih.gov |

Tandem Reactions for Complex Derivative Synthesis

Tandem, or domino, reactions represent a highly efficient strategy for synthesizing complex this compound derivatives. These processes combine multiple reaction steps into a single synthetic operation without isolating intermediates, thereby reducing solvent waste, purification steps, and reaction time. mdpi.comresearchgate.net

One powerful tandem approach is the 'one-pot' reductive cyclization . This method is used to synthesize complex derivatives like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide. mdpi.com The synthesis starts with a precursor such as N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide, which already contains the N-propyl group. This intermediate undergoes reductive cyclization with an aldehyde (e.g., 3,4-dimethoxybenzaldehyde) in the presence of a reducing agent like sodium dithionite (Na₂S₂O₄). The reaction, typically heated in DMSO, involves the reduction of the nitro group to an amine, which then spontaneously condenses with the aldehyde to form the benzimidazole ring in a single pot. mdpi.comresearchgate.net A similar one-pot nitro reductive cyclization has been employed to synthesize ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate. researchgate.net

Another notable tandem process involves the synthesis of benzimidazoles directly from alcohols instead of aldehydes. Propylphosphonic anhydride (B1165640) (T3P®) has been identified as an efficient reagent for this transformation. scispace.com The reaction proceeds via a tandem sequence of oxidation of the alcohol to an aldehyde in situ, followed by cyclization with an o-phenylenediamine, and subsequent dehydrogenation, all mediated by the T3P® reagent in a single pot. This method offers mild conditions and high yields for a variety of substituted benzimidazoles. scispace.com

More intricate tandem reactions can create multiple covalent bonds and stereocenters in one sequence. For example, a SnCl₂-promoted tandem reaction has been developed for synthesizing 1-(phenylsulfonyl)-1H-benzimidazoles from 2-nitro-N-phenylbenzenesulfonamide and a nitrile. acs.org This process involves a cascade of reduction, ammonolysis, condensation, and deamination, showcasing the power of tandem reactions to build complex heterocyclic systems from relatively simple starting materials. While this specific example doesn't produce a 1-propyl derivative, the underlying principle of a multi-reaction cascade can be adapted for such targets. acs.org These advanced one-pot methods are invaluable in combinatorial chemistry and drug discovery for rapidly generating libraries of complex benzimidazole derivatives. researchgate.net

Interactive Table: Tandem Reaction Methodologies

| Product Type | Key Reactants | Reagents & Conditions | Key Features | Reference |

|---|---|---|---|---|

| 2,5-Disubstituted 1-propyl-1H-benzimidazoles | N-(Aryl)-3-nitro-4-(propylamino)benzamide, Aldehyde | Sodium dithionite, DMSO, 90°C | One-pot nitro reductive cyclization | mdpi.comresearchgate.net |

| 2-Substituted benzimidazoles | o-Phenylenediamine, Alcohol | Propylphosphonic anhydride (T3P®), EtOAc:DMSO, 0-25°C | Tandem oxidation-cyclization-dehydrogenation | scispace.com |

| 1-(Phenylsulfonyl)-1H-benzimidazoles | 2-Nitro-N-phenylbenzenesulfonamide, Nitrile | SnCl₂, Isopropyl alcohol | Tandem reduction, ammonolysis, condensation, deamination | acs.org |

Advanced Spectroscopic and Structural Elucidation of 1 Propyl 1h Benzimidazole and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Propyl-1H-benzimidazole and its derivatives. arabjchem.org It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR: In the ¹H NMR spectrum of this compound analogs, the protons of the propyl group exhibit characteristic signals. The N-CH₂ methylene (B1212753) protons typically appear as a triplet, while the other aliphatic protons on the alkyl chain are found at lower chemical shifts. nih.gov Aromatic protons of the benzimidazole (B57391) ring system are observed in the downfield region. nih.gov For instance, in a study of 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, the N-CH₂ protons of the propyl group appeared as a triplet at δ 4.410 ppm, the central -CH₂ protons as a multiplet at δ 1.735–1.790 ppm, and the terminal -CH₃ protons as a triplet at δ 0.768–0.804 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the propyl chain in this compound derivatives typically resonate in the aliphatic region of the spectrum. nih.gov For example, in the same study of the 2,5-disubstituted 1-propyl-benzimidazole derivative, the N-CH₂, -CH₂, and -CH₃ carbons of the propyl chain were observed at δ 46.947 ppm, δ 22.810 ppm, and δ 11.251 ppm, respectively. mdpi.com The aromatic carbons of the benzimidazole core and any substituents appear at higher chemical shifts (δ 110–161 ppm). nih.gov

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish connectivity between protons and to determine through-space proximities, respectively. turkjps.org These experiments are invaluable for unambiguously assigning the complex proton and carbon signals in substituted benzimidazole analogs. turkjps.org

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide | Propyl: 4.410 (t, N-CH₂), 1.735-1.790 (m, -CH₂), 0.768-0.804 (t, -CH₃) | Propyl: 46.947 (N-CH₂), 22.810 (-CH₂), 11.251 (-CH₃) | mdpi.com |

| 1-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazole | Propyl: 2.89–2.64 (m, 2H), 1.95–1.81 (m, 2H), 1.02 (t, 3H) | Propyl: 29.7, 21.2, 14.2 | diva-portal.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound and its analogs, IR spectra reveal characteristic absorption bands. For N-alkylated benzimidazoles, the disappearance of the N-H stretching vibration, typically seen in unsubstituted benzimidazoles, is a key indicator of successful alkylation. acs.org The presence of the propyl group is confirmed by sp³ C-H stretching frequencies below 3000 cm⁻¹. acs.org Other characteristic peaks include those for C=N and C=C stretching vibrations within the benzimidazole ring system. acs.org For example, the FTIR spectra of a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed sp² C-H stretching at 3067–3002 cm⁻¹, C=N stretching at 1670–1608 cm⁻¹, and C=C stretching at 1591–1522 cm⁻¹. acs.org

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| sp³ C-H | Stretching | 2992–2838 | acs.org |

| sp² C-H | Stretching | 3067–3002 | acs.org |

| C=N | Stretching | 1670–1608 | acs.org |

| C=C | Stretching | 1591–1522 | acs.org |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound and its analogs, the UV-Vis spectrum is characterized by absorption bands corresponding to π→π* transitions within the conjugated benzimidazole ring system. The position and intensity of these bands can be influenced by the nature and position of substituents on the benzimidazole core and any attached phenyl rings. For example, 2-phenyl-1-propyl-1H-benzo[d]imidazole exhibits absorption maxima (λmax) at 239, 265, and 285 nm in acetonitrile (B52724). acs.org

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 2-Phenyl-1-propyl-1H-benzo[d]imidazole | Acetonitrile | 239, 265, 285 | acs.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and fragmentation pattern of this compound and its analogs. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which helps to confirm the elemental composition of the synthesized compound. acs.orgrsc.org The fragmentation pattern observed in the mass spectrum offers valuable structural information. The fragmentation of 1-(aminoaryl)benzimidazoles, for example, can begin with the elimination of substituents followed by the cleavage of C-N bonds in the imidazole (B134444) ring, or by the elimination of an HCN fragment from the imidazole ring. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. uol.de

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides precise atomic coordinates, bond lengths, and bond angles. uol.de This technique has been used to study various benzimidazole derivatives, revealing that the benzimidazole ring system is typically planar. researchgate.net For instance, in the crystal structure of ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate, the benzimidazole ring system was found to be approximately planar. researchgate.net

| Interaction Type | Description | Reference |

|---|---|---|

| Hydrogen Bonding | C-H···O interactions link molecules into a three-dimensional network. | researchgate.net |

| π-π Stacking | Interactions observed involving the benzimidazole ring system. | researchgate.net |

Theoretical and Computational Chemistry Studies of 1 Propyl 1h Benzimidazole

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational studies for benzimidazole (B57391) derivatives, offering a balance between accuracy and computational cost. It is used to calculate the electronic structure of the molecule, from which a wide range of properties can be derived. For substituted benzimidazoles, DFT methods like B3LYP and M062X with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to obtain reliable results. manchester.ac.ukresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 1-Propyl-1H-benzimidazole, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Studies on analogous compounds, such as 2-Propyl-1H-benzimidazole and N-Butyl-1H-benzimidazole, show that DFT calculations can accurately predict these parameters, which often show excellent agreement with experimental data from X-ray diffraction. manchester.ac.ukresearchgate.netmdpi.com

Conformational analysis is also critical, particularly concerning the rotation of the propyl group. This analysis helps identify different stable conformers, such as syn and anti configurations, and determine their relative energies. manchester.ac.uk For instance, in a study on 2-Propyl-1H-benzimidazole, DFT calculations showed the anti configuration to be lower in energy in the gas phase and in benzene (B151609), while being nearly isoenergetic with the syn configuration in water. manchester.ac.uk

Table 1: Comparison of Theoretical and Experimental Bond Parameters for a Related Compound (N-Butyl-1H-benzimidazole) Data sourced from studies on a structurally similar compound.

| Parameter | Bond | Theoretical (Å) | Experimental (Å) |

| Bond Length | C1-N26 | 1.386 | 1.391 |

| Bond Length | C2-N27 | 1.387 | 1.367 |

| Bond Length | C7-N26 | 1.377 | - |

| Bond Length | C7-N27 | 1.306 | - |

Source: mdpi.com

Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (Egap), is a key indicator of molecular stability and reactivity. acs.org

A large energy gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. acs.org In contrast, a small energy gap is associated with higher reactivity and polarizability, making the molecule a better candidate for applications like nonlinear optics. acs.org For N-Butyl-1H-benzimidazole, a close analog, the HOMO is primarily located on the benzimidazole ring, while the LUMO is distributed across the entire molecule. mdpi.com

Table 2: FMO Parameters for a Benzimidazole Derivative Calculated using the DFT/B3LYP/6-31++G(d,p) method for N-Butyl-1H-benzimidazole.

| Parameter | Energy (eV) |

| EHOMO | -6.04 |

| ELUMO | -0.60 |

| Energy Gap (Egap) | 5.44 |

Source: researchgate.netmdpi.com

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The map illustrates regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For benzimidazole derivatives, MEP analysis typically shows that the most negative potential is located around the nitrogen atoms of the imidazole (B134444) ring, indicating these are the primary sites for electrophilic interaction. researchgate.net The hydrogen atoms, particularly those on the benzene ring and the propyl group, generally exhibit a positive electrostatic potential, marking them as electrophilic centers. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and vacant (acceptor) orbitals and calculates their stabilization energies (E(2)), which quantify the extent of intramolecular charge transfer or delocalization. acs.org

Table 3: NBO Analysis of Donor-Acceptor Interactions in a Related Benzimidazole Data from a study on N-Butyl-1H-benzimidazole.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kJ/mol) |

| σ (C1–C2) | σ* (C1–C6) | 4.63 |

| σ (C1–C2) | σ* (C1–N26) | 0.86 |

| σ (C1–C2) | σ* (C6–H11) | 2.42 |

Source: researchgate.net

Simulations of Photophysical and Photochemical Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to simulate the photophysical and photochemical properties of benzimidazole derivatives. researchgate.net These simulations can predict UV-Vis absorption spectra, excitation energies, and the nature of electronic transitions (e.g., π→π* or n→π*). researchgate.netnih.gov

Theoretical studies on related benzimidazoles have investigated how different substituents and solvents influence their fluorescence and absorption characteristics. researchgate.netnih.gov For example, calculations can determine the excitation energy required to promote an electron from the ground state (S0) to an excited state (e.g., S2), which can be compared with experimental spectroscopic data. researchgate.net

Investigation of Solvent Effects in Computational Modeling (e.g., Polarizable Continuum Model (PCM))

The properties of a molecule can be significantly influenced by its environment, especially the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. wikipedia.org Instead of modeling individual solvent molecules, which is computationally expensive, PCM treats the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgnih.gov

This approach allows for the calculation of molecular properties in different solvents, providing insights into how polarity affects conformational stability, electronic spectra, and reactivity. manchester.ac.ukresearchgate.net For instance, the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) has been used to study the effects of solvents like ethanol, water, and acetonitrile (B52724) on the photophysical properties of benzimidazole derivatives. researchgate.net

Computational Insights into Polymorphism and Solid-State Behavior (e.g., 2-propyl-1H-benzimidazole)

While specific studies on the polymorphism of this compound are not extensively detailed in available research, significant computational and theoretical work on its isomer, 2-propyl-1H-benzimidazole (2PrBzIm), provides critical insights into the solid-state behavior of propyl-substituted benzimidazoles. researchgate.netopenaire.eu This research is valuable for understanding how the propyl group influences crystal packing and conformational dynamics.

Studies on 2-propyl-1H-benzimidazole have revealed temperature-induced polymorphism. researchgate.netopenaire.eu Upon heating, the initial ordered form, known as Form I, undergoes an irreversible phase transition to a new polymorph, Form IIHT. researchgate.netopenaire.eu This transformation involves substantial changes in the crystal packing and, crucially, a key conformational variation around the molecule's propyl chain. researchgate.netopenaire.eu

Computational methods, particularly Density Functional Theory (DFT), have been employed to map the conformational energy landscape of the 2PrBzIm molecule. researchgate.net These calculations, which assess the molecule's energy as a function of torsion angles in the propyl chain, help classify the observed conformational variations. researchgate.net The transition from Form I to Form II is categorized as a "conformational change." researchgate.net

Following its formation, Form II exhibits further reversible phase transitions upon cooling. researchgate.netopenaire.eu These phases, designated IIHT (High Temperature), IIRT (Room Temperature), and IILT (Low Temperature), are referred to as "conformational phases" because they share nearly identical crystal packing but differ in the conformation of the propyl group. openaire.euresearchgate.net The transitions between IIHT and IIRT are considered "conformational adjustments," whereas the transition between IIRT and IILT is another "conformational change." researchgate.net

Although devoid of a chiral center, 2-propyl-1H-benzimidazole crystallizes as a conglomerate, displaying chiroptical properties in the solid state. researchgate.net This curious phenomenon has been extensively analyzed through a combination of experimental techniques and computational studies, which have explored the relative stability of different molecular configurations (syn and anti). manchester.ac.uk

Table 1: Polymorphic and Phase Transitions of 2-propyl-1H-benzimidazole

| Transition | Starting Form | Resulting Form/Phase | Transition Temperature (K) | Nature of Transition |

| Heating | Form I | Form IIHT | 384 | Irreversible, Reconstructive |

| Cooling | Form IIHT | Form IIRT | 361 | Reversible |

| Cooling | Form IIRT | Form IILT | 181 | Reversible |

This table summarizes the temperature-induced polymorphic and phase transitions observed for 2-propyl-1H-benzimidazole, based on experimental and computational findings. researchgate.netopenaire.eu

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound or its derivatives, and a biological target, typically a protein or enzyme. nih.govdergipark.org.tr These methods provide detailed insights into the binding modes, affinity, and stability of the ligand-target complex, which is crucial in drug discovery and design. brieflands.comumpr.ac.id

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. umpr.ac.id For benzimidazole derivatives, studies have successfully used docking to investigate their potential as inhibitors for various targets, including the SARS-CoV-2 main protease (Mpro), human angiotensin-converting enzyme 2 (ACE2), and fungal enzymes like 14-α demethylase (CYP51). nih.gov The results of docking studies are often scored based on binding energy, with lower energy values suggesting a higher binding affinity. brieflands.com For example, in a study of benzimidazole-thiadiazole hybrids targeting fungal CYP51, docking simulations revealed that the thiadiazole core interacts with the enzyme's heme group, while the benzimidazole portion can form critical hydrogen bonds with amino acid residues like Met508. acs.org

Following docking, molecular dynamics simulations are often performed to assess the stability of the predicted ligand-protein complex over time. nih.govdergipark.org.tr MD simulations model the physical movements of atoms and molecules, providing a dynamic view of the interactions. dergipark.org.tr By running simulations for durations such as 100 nanoseconds, researchers can analyze parameters like the root-mean-square deviation (RMSD) to evaluate the stability of the complex. nih.govbrieflands.com A stable complex, indicated by low RMSD fluctuations, suggests that the ligand remains securely bound in the active site. nih.gov These simulations can confirm the binding modes predicted by docking and provide a more accurate understanding of the binding free energies. dergipark.org.trbrieflands.com

The insights gained from these computational techniques help in the rational design of new, more potent benzimidazole derivatives by identifying key structural features and interactions necessary for high-affinity binding. nih.govnih.gov

Table 2: Example of Molecular Docking Results for Benzimidazole Derivatives

| Compound | Target Enzyme | Key Interacting Residues | Predicted Interaction Type |

| Benzimidazole-thiadiazole hybrid (5f) | Candida CYP51 | Met508 | Hydrogen Bond |

| Compound 2g | Dihydrofolate reductase | Not specified | Multiple crucial interactions |

| Compound 5IIc | Acetylcholinesterase (AChE) | Not specified | High inhibitory activity |

| Benzimidazole derivative (B18) | CRF-1 Receptor | Glu196, Lys334, Trp9 | Hydrogen Bonding, Π-Π Stacking |

This table presents a summary of findings from various molecular docking studies on benzimidazole derivatives, highlighting the target enzymes and the nature of the predicted interactions. brieflands.comnih.govnih.gov

Coordination Chemistry and Metal Complexation of 1 Propyl 1h Benzimidazole

1-Propyl-1H-benzimidazole as a Ligand in Transition Metal Complexes

This compound serves as a classic example of a monodentate ligand in coordination chemistry. jocpr.comresearchgate.net The coordination with a metal ion typically occurs through the sp²-hybridized imine nitrogen atom (N3) of the imidazole (B134444) ring. The nitrogen atom at the 1-position is substituted with a propyl group, rendering it a tertiary amine that is generally not involved in coordination. This N-propyl group, however, exerts both electronic and steric influences on the ligand's coordination behavior.

Electronically, the propyl group is an electron-donating alkyl group. This inductive effect increases the electron density on the benzimidazole (B57391) ring system, which can, in turn, enhance the Lewis basicity of the coordinating N3 atom, potentially leading to stronger metal-ligand bonds.

The monodentate nature of this compound allows for the formation of complexes with a general formula of M(L)nXx, where M is a transition metal, L is the benzimidazole ligand, X is an anion (like chloride or acetate), and 'n' typically ranges from 2 to 4 depending on the metal's coordination number. jocpr.comresearchgate.net

Chelation Modes and Coordination Geometries in Benzimidazole Complexes

As a monodentate ligand, this compound coordinates to a metal center through a single point of attachment, the imine nitrogen atom. This mode of coordination precludes the formation of chelate rings by the ligand itself. However, it is a fundamental building block for constructing various coordination geometries around a central metal ion.

The resulting geometry of the complex is dictated by the coordination number of the metal ion and the steric demands of the ligands. For complexes with a 1:2 metal-to-ligand ratio, such as [M(this compound)₂Cl₂], common geometries are observed:

Tetrahedral Geometry: This is often found for d¹⁰ metal ions like Zinc(II) and for some d⁸ ions like Nickel(II) in the absence of strong field ligands. researchgate.net

Square Planar Geometry: This geometry is characteristic of d⁸ metal ions like Nickel(II) with certain ligands and is very common for Copper(II) (a d⁹ ion) complexes. researchgate.net

The specific geometry adopted can have a profound impact on the physical and chemical properties of the complex, including its magnetic properties, electronic spectra, and reactivity.

Table 1: Common Geometries for M(L)₂Cl₂ Complexes with Monodentate Benzimidazole Ligands

| Metal Ion | d-electron count | Typical Geometry |

| Copper(II) | d⁹ | Square Planar researchgate.net |

| Nickel(II) | d⁸ | Tetrahedral researchgate.net |

| Zinc(II) | d¹⁰ | Tetrahedral |

This table is based on typical findings for monodentate benzimidazole complexes as reported in the literature.

Synthesis and Characterization of Metal Complexes (e.g., Zinc(II), Copper(II) complexes)

The synthesis of metal complexes with this compound is generally straightforward. A common method involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often an alcohol like ethanol. jocpr.comnih.gov The mixture is typically stirred, sometimes under reflux, to facilitate the reaction. mdpi.com The resulting complex may precipitate from the solution upon cooling or after a period of stirring. nih.gov

General Synthetic Reaction: MCl₂ + 2 (C₁₀H₁₂N₂) → [M(C₁₀H₁₂N₂)₂Cl₂] (Where M = Cu(II), Zn(II))

Characterization of these newly formed complexes is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal. A key indicator is the shift in the stretching vibration frequency of the C=N imine group within the benzimidazole ring. Upon coordination, this band typically shifts to a lower frequency, indicating a weakening of the double bond due to electron donation to the metal. nih.gov New bands at lower frequencies can also appear, corresponding to the formation of metal-nitrogen (M-N) bonds. nih.gov

¹H-NMR Spectroscopy: For diamagnetic complexes like those of Zinc(II), ¹H-NMR provides detailed structural information. The chemical shifts of the protons on the benzimidazole ring, particularly those near the coordination site, are expected to shift upon complexation. nih.govnih.gov

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. These spectra are highly dependent on the coordination geometry of the metal center. nih.govunicamp.br

Mass Spectrometry (MS): ESI-MS (Electrospray Ionization Mass Spectrometry) can be used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and composition. nih.govunicamp.br

Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N) in the complex, which is compared against the calculated values for the proposed formula. mdpi.com

Influence of Ligand Modifications on Complex Formation and Stability

Modifications to the benzimidazole ligand structure, such as the introduction of substituents, can significantly influence the formation, stability, and properties of the resulting metal complexes.

The N-propyl group in this compound has two primary effects:

Electronic Effect: As an electron-donating group, the propyl substituent increases the basicity of the coordinating nitrogen atom compared to an unsubstituted 1H-benzimidazole. This enhanced basicity can lead to the formation of more stable metal complexes.

Steric Effect: The steric bulk of the propyl group can influence the number of ligands that can fit around a metal center and can affect the kinetic stability of the complex. While a propyl group is moderately bulky, larger substituents can lead to decreased stability or favor lower coordination numbers. Studies on related nickel complexes for ethylene (B1197577) oligomerization have shown that increasing the size of the N-alkyl substituent can lead to a decrease in catalytic activity. mdpi.com

Other modifications to the benzimidazole ring, though not present in the parent compound of this article, provide further insight into structure-property relationships:

Substituents on the Benzene (B151609) Ring: Electron-withdrawing groups (like -NO₂) or electron-donating groups (like -CH₃) on the benzene portion of the benzimidazole can fine-tune the electronic properties of the ligand. For instance, nitro groups have been shown to increase the chemical stability of some benzimidazole compounds. semanticscholar.orgnih.gov Methyl groups, conversely, can increase thermal stability. semanticscholar.org

Substituents at the 2-position: Placing a group at the 2-position can introduce additional donor atoms, changing the ligand from monodentate to bidentate or polydentate. This dramatically alters the chelation mode and generally leads to the formation of more stable complexes due to the chelate effect. unicamp.br

Supramolecular Assembly and 3-D Layer Network Structures in Ionic Salts

While the coordination chemistry of this compound focuses on covalent bonds with metal ions, its ionic salts can participate in the formation of ordered, non-covalent structures known as supramolecular assemblies. When this compound is protonated or quaternized to form a benzimidazolium salt, it can interact with counter-ions and other molecules through a variety of non-covalent interactions.

In related benzimidazolium salt systems, hydrogen bonding is a dominant force in building extended networks. researchgate.net For a salt like 1-propyl-3H-benzimidazolium chloride, the N3-H proton would be a strong hydrogen bond donor, forming N-H···Cl interactions that can link the cations and anions into chains or layers. researchgate.net

Even without a traditional N-H donor (as in a quaternized salt), other interactions can direct the assembly:

C-H···X Hydrogen Bonds: Weaker hydrogen bonds involving the C-H bonds of the aromatic ring or the propyl group and an anionic counter-ion can play a significant role in the crystal packing.

π–π Stacking: The planar aromatic benzimidazole rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces.

Host-Guest Chemistry: Functionalized polyimidazolium salts have been used to construct supramolecular polymer networks, where interactions between crown ether units and ammonium (B1175870) salts drive the assembly. researchgate.net

These non-covalent interactions work in concert to guide the self-assembly of the ionic components into well-defined one-, two-, or three-dimensional networks, influencing the material properties of the resulting crystalline solid.

Applications in Materials Science and Catalysis

Incorporation of Benzimidazole (B57391) Scaffolds in Polymer and Material Synthesis

The inherent rigidity, high thermal stability, and capacity for hydrogen bonding of the benzimidazole ring make it a highly desirable component in the synthesis of high-performance polymers. rsc.orgwikipedia.org The incorporation of benzimidazole units into polymer backbones, such as in polybenzimidazoles (PBIs) and polyimides, significantly enhances their thermal, mechanical, and chemical resistance. rsc.orgnih.gov

PBIs are a class of polymers known for their exceptional stability at elevated temperatures, with some derivatives withstanding temperatures above 500°C without softening. wikipedia.org The synthesis of PBIs often involves the polycondensation of diaminobenzidines with dicarboxylic acids. nih.gov By varying the monomers, such as using a mix of alicyclic and aromatic dicarboxylic acids, the properties of the resulting copolymers can be finely tuned to achieve a balance between mechanical strength and proton conductivity, which is crucial for applications like high-temperature fuel cell membranes. rsc.orgrsc.org For instance, aliphatic PBIs, while maintaining high thermal decomposition temperatures (≥460 °C) and mechanical strength, can also exhibit shape-memory effects due to the combination of rigid benzimidazole groups and flexible aliphatic chains. nih.gov

The N-alkylation of the benzimidazole ring, as in 1-propyl-1H-benzimidazole, provides a versatile handle for creating functional polymers. These N-substituted units can be incorporated into polymer structures to create materials for specific applications. Research has pointed to the use of derivatives like 2-acetamido-5-fluoro-6-(morpholin-4-yl)-1-propyl-1H-benzimidazole in the synthesis of new materials. researchgate.netresearchgate.net Furthermore, this compound has been specifically named as a key ligand in the formulation of ligand exchange thermochromic (LETC) systems, where it is dissolved in solid polymer layers to create materials that change color in response to temperature. google.comgoogleapis.com Such systems are integral to the development of "smart" windows and sensors. The development of hydrogels based on N-alkylated benzimidazoles for topical applications also underscores the utility of this scaffold in creating bioabsorbable polymer networks. science.gov

Role of this compound and Its Derivatives in Heterogeneous and Homogeneous Catalysis

While this compound itself is not typically used as a direct catalyst, it serves as a crucial precursor for a highly important class of catalysts: N-heterocyclic carbenes (NHCs). NHCs are powerful ligands in organometallic chemistry that form stable complexes with a wide range of metals, which then act as highly efficient catalysts in numerous organic transformations.

The synthesis of these catalysts often begins with the formation of a benzimidazolium salt from an N-substituted benzimidazole like this compound. Deprotonation of this salt yields the free NHC, which can then be coordinated to a metal center (e.g., palladium, silver, iridium). researchgate.net These metal-NHC complexes have demonstrated significant activity in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: In homogeneous systems, where the catalyst is in the same phase as the reactants, benzimidazole-based NHC-metal complexes are known to effectively catalyze a variety of reactions. Their stability and tunable electronic and steric properties, which can be modified by changing the substituents on the benzimidazole core (such as the N-propyl group), allow for precise control over the catalytic process.

Heterogeneous Catalysis: For heterogeneous catalysis, where the catalyst is in a different phase, the NHC complexes can be immobilized on solid supports. For example, a copper-Schiff base complex anchored to a modified nanoporous material like SBA-15 has been used for the synthesis of 2-substituted benzimidazoles. researchgate.net This approach combines the high activity of the NHC catalyst with the benefits of easy separation and reusability, which are critical for industrial applications. researchgate.net The use of bis-N-heterocyclic carbene ligands derived from benzimidazoles has introduced new strategies for designing versatile homogeneous and heterogeneous catalysts. researchgate.net

Electrocatalytic Applications of this compound Metal Complexes (e.g., reduction reactions)

Metal complexes incorporating benzimidazole-derived ligands are an active area of research for electrocatalytic applications, particularly for important chemical transformations like the reduction of carbon dioxide (CO₂) and other small molecules. While specific research detailing the electrocatalytic activity of this compound metal complexes is emerging, the broader class of benzimidazole metal complexes has shown significant promise.

Studies have demonstrated that metal complexes with benzimidazole-based ligands can exhibit electrocatalytic activity. For instance, certain cobalt and copper complexes with redox-active benzimidazole-containing ligands have been investigated for their ability to catalyze the reduction of CO₂. acs.orgcolab.ws Similarly, some bulk-modified carbon-paste electrodes incorporating benzimidazole metal complexes have shown good electrocatalytic activity toward the reduction of nitrite. acs.org

Development of Advanced Functional Materials with Tunable Properties

The ability to modify the benzimidazole core at various positions, especially the N-1 position, allows for the rational design of advanced functional materials with highly tunable properties. researchgate.net The 1-propyl group in this compound plays a key role in defining the steric and electronic characteristics of the molecule, influencing how it assembles into larger material structures and interacts with other components.

A significant application is in the field of optoelectronics. Researchers have designed and synthesized high-performance inorganic-organic hybrid phosphors by using copper(I) iodide clusters linked by ligands such as this compound. osti.gov These materials can emit intense yellow-orange light with high efficiency and exceptional thermal and photostability, making them excellent candidates for rare-earth-free phosphors in energy-efficient lighting devices. osti.gov The properties of these materials can be tuned by altering the N-alkyl substituent on the benzimidazole ligand.

Another innovative application lies in the creation of stimuli-responsive "nanovalves" for controlled release and sensing. escholarship.org In one design, mesoporous silica (B1680970) nanoparticles are functionalized with this compound groups, which act as "stalks." nih.gov These stalks can form inclusion complexes with mobile "cap" molecules (like β-cyclodextrin), effectively blocking the pores of the silica and trapping a cargo (e.g., a dye or drug) inside. researchgate.netnih.gov The system can be designed to release the cargo in response to specific external stimuli, such as a change in pH, making these materials highly valuable for targeted drug delivery and advanced sensor development. researchgate.netescholarship.org

In Vitro Biological Activity and Structure Activity Relationship Sar Studies

Antimicrobial Activity Studies (in vitro)

Derivatives of 1-propyl-1H-benzimidazole have been the subject of numerous studies to evaluate their efficacy against a variety of pathogenic microorganisms. These investigations have revealed that the N-propyl substitution can be a key determinant of antimicrobial potency.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The introduction of a propyl group at the N-1 position of the benzimidazole (B57391) nucleus has been shown to modulate antibacterial activity. In a study evaluating a series of 2-methyl-1-propyl-1H-benzo[d]imidazole derivatives, compound 3q (2-methyl-1-propyl-1H-benzo[d]imidazole) demonstrated notable antibacterial effects. tandfonline.com Against the Gram-positive bacterium Streptococcus pyogenes, it exhibited an MIC value of 27 μg/mL, which is comparable to the clinical drug Cefixime (MIC 26 μg/mL). tandfonline.com The same study also reported moderate activity of this class of compounds against Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. tandfonline.com

Further research into N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives highlighted that increasing the alkyl chain length at the N-1 position can influence antibacterial potency. nih.gov While these derivatives generally showed more effectiveness against Gram-positive bacteria, some weak to moderate activity was observed against E. coli. nih.govacs.org For instance, certain 1-alkyl-2-(substituted phenyl) benzimidazole derivatives displayed MIC values ranging from 64 to 1024 μg/mL against E. coli. nih.gov It is often observed that benzimidazole derivatives exhibit better activity against Gram-positive than Gram-negative bacteria. mdpi.comacs.org

Antifungal Efficacy Against Fungal Pathogens

The antifungal potential of this compound derivatives has been well-documented. In the same study of 2-methyl-1-propyl-1H-benzo[d]imidazole derivatives, compound 3q showed significant antifungal activity. tandfonline.com Against Candida albicans, it exhibited an MIC of 23 μg/mL, which was considered more active than the standard drug Griseofulvin. tandfonline.com It also demonstrated good activity against Aspergillus clavatus with an MIC of 19 μg/mL. tandfonline.com

Structure-activity relationship studies suggest that the nature of the substituent at the N-1 position is crucial for antifungal activity. For instance, in a series of N-alkylated 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivatives, increasing the carbon chain length beyond one carbon at the N-1 position had a negative impact on antifungal potency. nih.gov However, other studies have shown that longer alkyl chains can be beneficial. For example, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole demonstrated superior antifungal activities compared to derivatives with shorter chains. nih.gov

Mechanistic Investigations of Antimicrobial Action (e.g., enzyme inhibition, membrane permeation)

The antimicrobial action of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes. One of the proposed mechanisms for their antifungal activity is the inhibition of cytochrome P450 14α-sterol demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.govtandfonline.com Molecular docking studies have supported this hypothesis, showing that benzimidazole derivatives can bind to the active site of CYP51 from Mycobacterium tuberculosis. tandfonline.com

For their antibacterial action, DNA gyrase has been identified as a potential target. nih.gov DNA gyrase is a bacterial enzyme that controls the topological state of DNA and is essential for DNA replication and repair. nih.gov Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately cell death. nih.gov Additionally, some N-substituted benzimidazoles have been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting dihydrofolate reductase (DHFR), an enzyme involved in folic acid synthesis. nih.govacs.org The lipophilicity conferred by the N-alkyl group, such as a propyl chain, is thought to enhance the penetration of the drug through the lipid membranes of microorganisms. nih.govacs.org

Antiproliferative and Anticancer Activity in Cell Lines (in vitro)

The structural resemblance of the benzimidazole core to purine (B94841) bases makes it a promising scaffold for the development of anticancer agents, as it can interact with various biological macromolecules involved in cell proliferation. nih.govacs.org

In Vitro Cytotoxicity Assessment Against Various Cancer Cell Lines

Several studies have demonstrated the cytotoxic effects of this compound derivatives against a range of cancer cell lines. In one study, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were evaluated for their antiproliferative activity against the MDA-MB-231 human breast cancer cell line. nih.gov The results indicated that N-substitution with straight-chain alkyl groups generally led to better antiproliferative activity compared to the unsubstituted counterparts. nih.govacs.org For example, compound 2d , a derivative with a butyl group at N-1 and a p-methoxy substitution on the phenyl ring, showed an IC₅₀ value of 29.39 μM. nih.gov

Another study investigated the cytotoxic effect of 1-propyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine (B1 ) on various cell lines. nobleresearch.org This compound exhibited a cytotoxic effect against the human colon adenocarcinoma cell line HT-29 and the human breast adenocarcinoma cell line MDA-MB-231. nobleresearch.org Interestingly, it also showed a proliferative effect on normal spleen cells at lower concentrations than those at which it was cytotoxic to the cancer cells. nobleresearch.org

Molecular Targets and Pathways (e.g., enzyme inhibitors, DNA intercalators, tubulin disruption)

The anticancer activity of benzimidazole derivatives is mediated through various molecular mechanisms. One of the key targets is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. nih.govacs.org Molecular docking studies have shown that N-alkylated benzimidazole derivatives can interact with crucial amino acids in the binding site of DHFR, leading to its inhibition. nih.govacs.org

Other proposed mechanisms include the inhibition of protein kinases such as CK2 and PIM-1, which are often overexpressed in cancer cells and play a crucial role in cell survival and proliferation. mdpi.com Some benzimidazole derivatives have also been reported to act as topoisomerase I inhibitors, leading to DNA damage and apoptosis. nih.gov Furthermore, certain derivatives have been shown to disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. ajrconline.org The ability of these compounds to induce apoptosis has been confirmed through assays measuring caspase-3/7 activity and observing changes in mitochondrial membrane potential. mdpi.comfrontierspartnerships.org

Enzyme Inhibition Studies (in vitro, excluding clinical data)

Derivatives of this compound have been investigated for their potential to inhibit cholinesterases, enzymes crucial in the breakdown of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. biointerfaceresearch.com

In one study, a series of 1H-benzimidazole derivatives were evaluated for their in vitro inhibitory potential against AChE and BChE. Some of these derivatives demonstrated moderate inhibitory activity against both enzymes, with IC50 values ranging from 1.01 to 1.19 mM for AChE and 1.1 to 1.87 mM for BChE. biointerfaceresearch.com Another study synthesized two series of novel benzimidazole derivatives as cholinesterase inhibitors. One of the most potent compounds, ethyl 1-(3-(1H-imidazol-1-yl)propyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, exhibited significant inhibition with an IC50 of 5.12 μM for AChE and 8.63 μM for BChE. researchgate.netcolab.ws

Further research on o- and p-(3-substitutedpropoxy)phenyl-1H-benzimidazole derivatives revealed that para-substituted series were generally more active against AChE, while ortho-substituted series showed higher activity against BChE. researchgate.net Specifically, compounds with a propoxy chain at the para position of the C-2 phenyl ring and various substituents on the benzimidazole ring displayed notable inhibitory activities. researchgate.net For instance, a derivative with a pyrrolidine (B122466) substituent showed an AChE IC50 of 7.45 ± 0.073 μM and a BChE IC50 of 2.83 ± 0.235 μM. researchgate.net

Table 1: Cholinesterase Inhibitory Activity of Selected Benzimidazole Derivatives | Compound | Position of Propoxy Group | R1 | R2 | R3 | AChE IC50 (μM) | BChE IC50 (μM) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1A1 | para | 3 | H | H | -N(C2H5)2 | 7.56 ± 0.243 | 14.30 ± 0.341 | | 2A2 | para | 3 | H | H | Pyrrolidine | 7.45 ± 0.073 | 2.83 ± 0.235 | | 3A3 | para | 3 | H | H | Piperidine | 8.43 ± 0.357 | 11.65 ± 0.832 | | 4A4 | para | 3 | CH3 | H | -N(C2H5)2 | 2.76 ± 0.087 | 4.27 ± 0.274 | | 5A5 | para | 3 | CH3 | H | Pyrrolidine | 6.40 ± 0.317 | 3.05 ± 0.025 | | 6A6 | para | 3 | CH3 | H | Piperidine | 4.41 ± 0.112 | 4.64 ± 0.268 | | 7A8 | para | 3 | Cl | H | Pyrrolidine | 2.69 ± 0.140 | 3.28 ± 0.115 | | 8A9 | para | 3 | Cl | H | Piperidine | 2.64 ± 0.400 | 3.62 ± 0.072 | Data sourced from a study on o/p-propoxyphenylsubstituted-1H-benzimidazole derivatives. researchgate.net

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic approach for managing type 2 diabetes. nih.govnih.gov Several studies have explored the potential of this compound derivatives as inhibitors of these enzymes.

A series of novel benzimidazole-endowed chalcones were synthesized and evaluated for their α-glucosidase and α-amylase inhibitory activities. nih.gov The screened compounds exhibited a range of inhibitory activity against α-glucosidase, with IC50 values from 20.47 ± 0.60 to 41.25 ± 0.37 µg/mL. nih.gov Another study on benzimidazole-based thiadiazole derivatives reported compounds with potent dual inhibition of α-amylase and α-glucosidase, with some derivatives showing superior activity compared to the standard drug acarbose (B1664774). frontiersin.org For example, one analog demonstrated IC50 values of 1.10 ± 0.10 μM for α-amylase and 2.10 ± 0.10 μM for α-glucosidase. frontiersin.org

Furthermore, novel benzimidazole derivatives containing a quinolinyl oxadiazole skeleton have shown significant α-glucosidase inhibitory potential, with IC50 values ranging from 0.66 ± 0.05 to 3.79 ± 0.46 μg/mL, which is considerably more potent than acarbose (IC50 = 1460.28 ± 244.365 μg/mL). nih.govacs.org

Table 2: α-Glucosidase and α-Amylase Inhibitory Activity of Benzimidazole Derivatives

| Compound Series | Enzyme | IC50 Range | Reference |

|---|---|---|---|